6-Amino-benzene-1,2,4-triol 6-Amino-benzene-1,2,4-triol
Brand Name: Vulcanchem
CAS No.: 1020719-19-0
VCID: VC13934259
InChI: InChI=1S/C6H7NO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H,7H2
SMILES:
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol

6-Amino-benzene-1,2,4-triol

CAS No.: 1020719-19-0

Cat. No.: VC13934259

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-benzene-1,2,4-triol - 1020719-19-0

Specification

CAS No. 1020719-19-0
Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name 6-aminobenzene-1,2,4-triol
Standard InChI InChI=1S/C6H7NO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H,7H2
Standard InChI Key NJEFJNNVVQVGMX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1N)O)O)O

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure is defined by a benzene core with hydroxyl groups at positions 1, 2, and 4, and an amino group at position 6. This arrangement creates a highly polar molecule with multiple hydrogen-bonding sites, influencing its solubility and reactivity. The SMILES notation C1=C(C=C(C(=C1N)O)O)O and InChIKey NJEFJNNVVQVGMX-UHFFFAOYSA-N confirm its tautomeric stability and electronic configuration.

Spectroscopic Data

  • NMR: While specific NMR data for 6-amino-benzene-1,2,4-triol are scarce, related compounds like 1,2,4-benzenetriol (CAS 533-73-3) exhibit characteristic aromatic proton signals between δ 6.3–6.6 ppm in DMSO-d₆ .

  • IR: Expected O-H (3200–3500 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches, alongside aromatic C=C (1450–1600 cm⁻¹) vibrations .

  • Mass Spectrometry: The molecular ion peak at m/z 141.12 corresponds to [M]⁺, with fragmentation patterns dominated by loss of hydroxyl and amino groups .

Synthesis and Production

Synthetic Routes

6-Amino-benzene-1,2,4-triol is synthesized via multi-step protocols, often starting from nitrated benzene derivatives:

Nitration-Reduction-Hydrolysis Sequence

  • Nitration: Benzene or substituted benzene derivatives undergo nitration to introduce nitro groups.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro groups to amines.

  • Hydrolysis: Acidic or basic conditions cleave protective groups, yielding the final product .

Hydrolysis of 1,2,4-Triacetoxybenzene Derivatives

A demonstrated method involves hydrolyzing 1,2,4-triacetoxybenzene in methanol-water-HCl under reflux (98% yield) . For 6-amino derivatives, precursor functionalization with amino groups is required before hydrolysis.

Table 1: Key Synthesis Conditions

ParameterDetailsSource
Starting Material1,2,4-Triacetoxybenzene
ReagentsMethanol, H₂O, HCl
TemperatureReflux (7 hours)
Yield98%

Physical and Chemical Properties

Stability and Reactivity

  • Air Sensitivity: Rapid oxidation in air, necessitating inert storage .

  • Photolability: Degrades under UV light, requiring amber glassware .

  • Reactivity: Participates in electrophilic substitution (e.g., deuteration at positions 3 and 5 in D₂O) .

HazardPrecautionSource
ToxicityUse PPE (gloves, goggles)
Environmental ImpactAvoid aqueous release
Storage-20°C, inert atmosphere

Future Research Directions

  • Synthetic Optimization: Develop one-pot syntheses to improve yields .

  • Biological Studies: Evaluate antitumor or antimicrobial activity .

  • Material Applications: Explore use in COFs (covalent organic frameworks) or sensors .

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